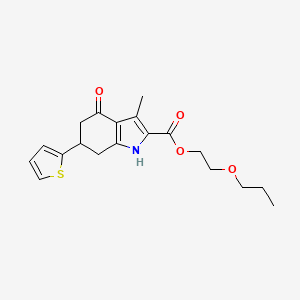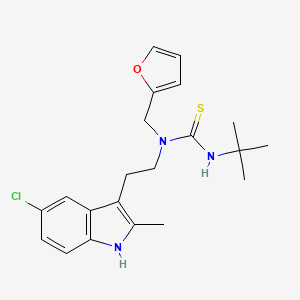![molecular formula C22H26N2O5S B11432935 3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B11432935.png)
3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Propanamide Linkage: The final step involves the coupling of the sulfonyl-indole derivative with a 3-methoxyphenylmethylamine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Alcohol derivatives
Substitution: Substituted sulfonyl derivatives
Scientific Research Applications
3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer cells or microbial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Sulfooxindole: Another sulfonyl-indole derivative with different biological activities.
Uniqueness
3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide is unique due to its combination of an indole moiety, a sulfonyl group, and a propanamide linkage, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H26N2O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H26N2O5S/c1-15-11-18-13-20(7-8-21(18)24(15)16(2)25)30(27,28)10-9-22(26)23-14-17-5-4-6-19(12-17)29-3/h4-8,12-13,15H,9-11,14H2,1-3H3,(H,23,26) |
InChI Key |
KDTUFBGXQKCBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)CCC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11432858.png)
![2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide](/img/structure/B11432859.png)
![8-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432866.png)

![6-bromo-2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432882.png)
![6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432918.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11432919.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432924.png)
![2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile](/img/structure/B11432928.png)
![N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine](/img/structure/B11432945.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11432946.png)
![3-amino-N-(3-methoxyphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11432947.png)
![6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B11432949.png)
